

Anilazine Spray Application for Leaf Spot Diseases: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Research, Scientific, and Drug Development Professionals

Introduction

Anilazine, a triazine fungicide, was historically used for the control of a broad spectrum of fungal diseases, including various leaf spot diseases on agricultural and ornamental crops.[1] Although its use has been largely discontinued in many regions due to environmental and toxicological concerns, it remains a compound of interest for research into fungicide mechanisms and resistance development.[2] Anilazine is a non-systemic, protective fungicide with multi-site activity, meaning it acts on multiple metabolic pathways within the fungus. Its primary mode of action is believed to be the inhibition of mitochondrial respiration.[2]

These application notes provide a summary of available data and generalized protocols for the use of **anilazine** in a research setting for the study of leaf spot diseases. It is crucial to note that due to its obsolete status, detailed modern research protocols are scarce. The following information has been synthesized from historical usage data and general fungicide application principles.

Data Presentation Efficacy and Application Rates of Anilazine

The following table summarizes the available quantitative data on **anilazine** application. Due to the limited recent research, this data is primarily historical.



Target Disease	Crop	Formulation	Application Rate	Efficacy/Not es	Reference
Leaf Spot (Alternaria spp.)	General	50% Wettable Powder (WP)	1.0 - 3.0 lbs active ingredient per acre	Foliar application.	EPA (1983)
Leaf Spot (Cercospora spp.)	General	50% Wettable Powder (WP)	1.0 - 3.0 lbs active ingredient per acre	Foliar application.	EPA (1983)
Berry Spot (Phyllosticta spp.), Black Rot (Ceuthospora spp.), End Rot (Godronia spp.)	Cranberry	50% Wettable Powder (WP)	3.0 lbs/Acre	Apply in 300 gallons of water per acre.	EPA (1979)[3]
Early Blight, Late Blight, Septoria Leaf Spot	Tomato	Not Specified	Not Specified	Anilazine is listed as a historical control option.	Various
Anthracnose (Colletotrichu m spp.)	General	50% Wettable Powder (WP)	Refer to leaf spot recommendat ions	Foliar application.	EPA (1979)[3]

Note: The efficacy of **anilazine** can be influenced by factors such as the specific pathogen, host plant, environmental conditions, and application timing.

Experimental Protocols



The following are generalized protocols for the preparation and application of **anilazine** sprays for research purposes. These should be adapted based on specific experimental goals.

In Vitro Fungicide Bioassay

This protocol is designed to determine the direct inhibitory effect of **anilazine** on the mycelial growth of a leaf spot-causing fungus.

Materials:

- Anilazine (technical grade)
- Solvent (e.g., acetone or dimethyl sulfoxide DMSO)
- Potato Dextrose Agar (PDA) or other suitable fungal growth medium
- Petri dishes (90 mm)
- Fungal culture of the target leaf spot pathogen
- · Sterile distilled water
- Micropipettes
- Incubator

Procedure:

- Stock Solution Preparation: Prepare a stock solution of anilazine (e.g., 10,000 ppm) by
 dissolving a known weight of technical grade anilazine in a minimal amount of a suitable
 solvent. Bring to the final volume with sterile distilled water.
- Working Solution Preparation: Create a dilution series from the stock solution to achieve the
 desired final concentrations in the agar (e.g., 1, 10, 50, 100, 500 ppm). The final solvent
 concentration in the media should be consistent across all treatments and the control, and
 should not exceed a level that inhibits fungal growth (typically <1%).



- Poisoned Agar Preparation: Autoclave the fungal growth medium and allow it to cool to approximately 45-50°C. Add the appropriate volume of the anilazine working solutions to the molten agar to achieve the desired final concentrations. Pour the amended agar into sterile Petri dishes and allow them to solidify. A control plate should be prepared with the solvent and sterile water only.
- Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the growing edge of an actively
 growing culture of the target fungus onto the center of each anilazine-amended and control
 plate.
- Incubation: Incubate the plates at the optimal temperature for the growth of the target fungus (e.g., 25°C) in the dark.
- Data Collection: Measure the colony diameter of the fungal growth in two perpendicular directions at regular intervals until the fungus on the control plate has reached the edge of the dish.
- Analysis: Calculate the percentage of mycelial growth inhibition for each **anilazine** concentration compared to the control.

In Vivo Protective Spray Application

This protocol is designed to evaluate the efficacy of **anilazine** in preventing the development of leaf spot disease on host plants.

Materials:

- **Anilazine** (wettable powder formulation, e.g., 50% WP)
- Susceptible host plants of uniform age and size
- Spore suspension of the target leaf spot pathogen
- Pressurized sprayer
- Wetting agent/adjuvant (optional, check for phytotoxicity)
- Controlled environment growth chamber or greenhouse

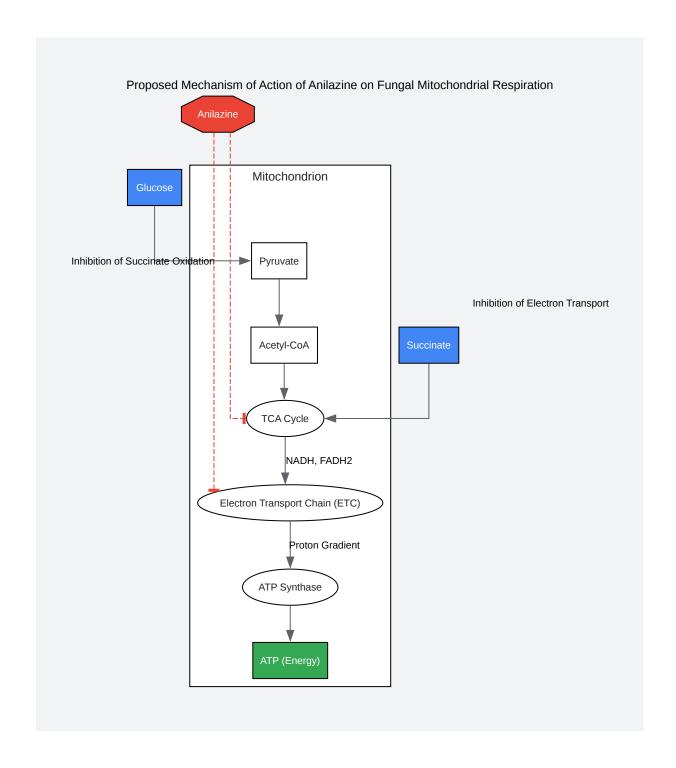


Procedure:

- Plant Preparation: Grow susceptible host plants to a suitable developmental stage (e.g., 4-6 true leaves). Ensure plants are healthy and free from other diseases or pests.
- Spray Solution Preparation: Prepare the anilazine spray solution at the desired concentration (e.g., based on historical application rates, converted to a smaller scale). For a 50% WP formulation, if the target rate is 2.0 lbs/acre in 100 gallons of water, this translates to approximately 2.4 grams per gallon or 0.63 grams per liter. Suspend the wettable powder in water and agitate thoroughly to ensure a uniform suspension. A wetting agent may be added to improve coverage, but should be tested for phytotoxicity first.
- Fungicide Application: Spray the plants with the **anilazine** solution until runoff, ensuring complete coverage of all leaf surfaces. A set of control plants should be sprayed with water (and the wetting agent, if used). Allow the plants to dry completely.
- Inoculation: After the fungicide has dried (typically 24 hours), inoculate the plants by spraying them with a spore suspension of the target pathogen at a known concentration.
- Incubation: Place the plants in a high-humidity environment (e.g., a dew chamber or covered with plastic bags) for 24-48 hours to promote spore germination and infection. Then, move them to a growth chamber or greenhouse with conditions conducive to disease development.
- Disease Assessment: At regular intervals (e.g., 7, 14, and 21 days post-inoculation), assess the disease severity on both **anilazine**-treated and control plants. This can be done by counting the number of lesions per leaf or by using a disease severity rating scale (e.g., 0-5, where 0 = no disease and 5 = severe disease).
- Data Analysis: Calculate the percent disease control for the anilazine treatment compared to the control.

Mandatory Visualization Signaling Pathway



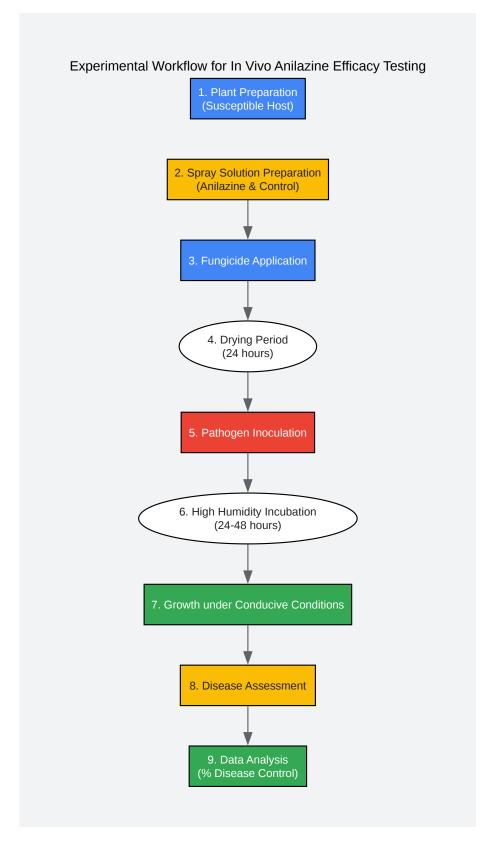


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Caption: Proposed inhibitory action of **anilazine** on fungal mitochondrial respiration.



Experimental Workflow



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Caption: Workflow for evaluating the protective efficacy of **anilazine** against leaf spot disease.

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- To cite this document: BenchChem. [Anilazine Spray Application for Leaf Spot Diseases: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1167350#anilazine-spray-application-for-leaf-spot-diseases]

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